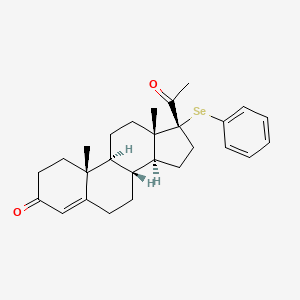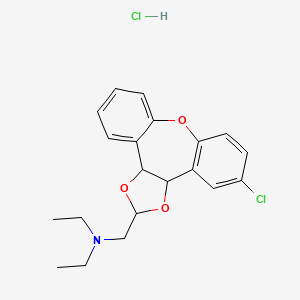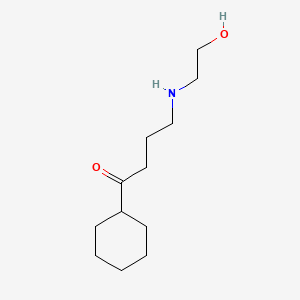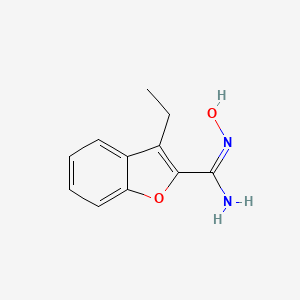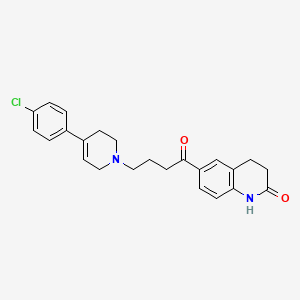
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aldehydes, β-dicarbonyl compounds, and urea or thiourea in the presence of catalysts such as Lewis acids or silica-supported solid acids .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrimidinones: These compounds share a similar structure and are known for their diverse biological activities.
Coumarins: Another class of compounds with a similar core structure and wide range of applications in medicine and industry
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
80834-72-6 |
|---|---|
Fórmula molecular |
C24H25ClN2O2 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
6-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H25ClN2O2/c25-21-7-3-17(4-8-21)18-11-14-27(15-12-18)13-1-2-23(28)20-5-9-22-19(16-20)6-10-24(29)26-22/h3-5,7-9,11,16H,1-2,6,10,12-15H2,(H,26,29) |
Clave InChI |
KRMCFJTYRPOAEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


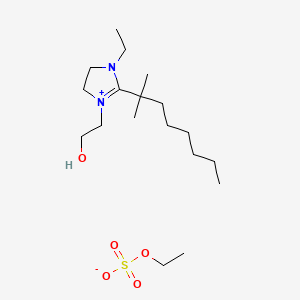

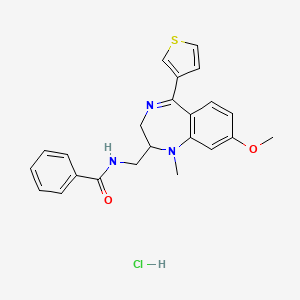
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
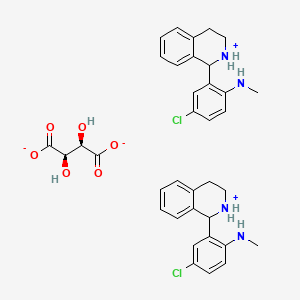
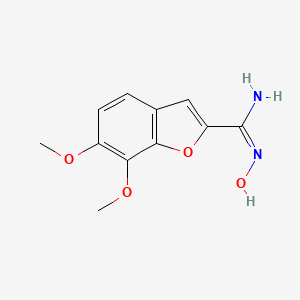

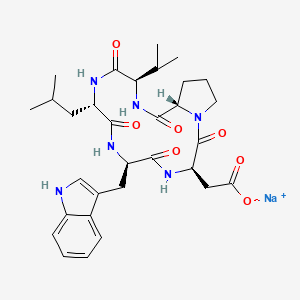
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
